Fmoc-NH-pentanoic acid-NHS-SO3Na
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Overview
Description
Fmoc-NH-pentanoic acid-NHS-SO3Na is a compound used as a PROTAC linker, which is part of the alkyl chain class. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-pentanoic acid-NHS-SO3Na involves the protection of the amine group with Fmoc (fluorenylmethyloxycarbonyl) and the activation of the carboxylic acid group with NHS (N-hydroxysuccinimide) to form a sulfonated ester. The sulfonation increases the water solubility of the compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and the final deprotection and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-NH-pentanoic acid-NHS-SO3Na undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with nucleophiles such as amines to form amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, and the reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and free amines after deprotection .
Scientific Research Applications
Fmoc-NH-pentanoic acid-NHS-SO3Na is widely used in scientific research for the synthesis of PROTACs. These molecules are valuable tools in chemical biology and drug discovery for targeted protein degradation. Applications include:
Chemistry: Used in the synthesis of complex molecules and conjugates.
Biology: Employed in studies of protein function and regulation.
Medicine: Potential therapeutic applications in targeted protein degradation for diseases such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Fmoc-NH-pentanoic acid-NHS-SO3Na involves its role as a linker in PROTACs. PROTACs contain two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-NH-hexanoic acid-NHS-SO3Na
- Fmoc-NH-butanoic acid-NHS-SO3Na
- Fmoc-NH-octanoic acid-NHS-SO3Na
Uniqueness
Fmoc-NH-pentanoic acid-NHS-SO3Na is unique due to its specific chain length and sulfonation, which provide optimal solubility and reactivity for the synthesis of PROTACs. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
sodium;1-[5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O9S.Na/c27-21-13-20(36(31,32)33)23(29)26(21)35-22(28)11-5-6-12-25-24(30)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,30)(H,31,32,33);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEIIXDEAPFDFW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N2NaO9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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